molecular formula C7H16N2O B12966191 2-Amino-1-(piperidin-4-yl)ethanol

2-Amino-1-(piperidin-4-yl)ethanol

Cat. No.: B12966191
M. Wt: 144.21 g/mol
InChI Key: GJDNSJPKGKUKMR-UHFFFAOYSA-N
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Description

2-Amino-1-(piperidin-4-yl)ethanol is a chemical compound with the molecular formula C7H16N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(piperidin-4-yl)ethanol typically involves the reaction of piperidine derivatives with amino alcohols. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . These methods provide efficient and high-yield synthesis routes for producing this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactions and microwave irradiation techniques are also employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(piperidin-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include substituted piperidines, ketones, aldehydes, and various amine derivatives .

Scientific Research Applications

2-Amino-1-(piperidin-4-yl)ethanol has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-1-(piperidin-4-yl)ethanol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of amino and hydroxyl functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-amino-1-piperidin-4-ylethanol

InChI

InChI=1S/C7H16N2O/c8-5-7(10)6-1-3-9-4-2-6/h6-7,9-10H,1-5,8H2

InChI Key

GJDNSJPKGKUKMR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(CN)O

Origin of Product

United States

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